2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid
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Overview
Description
2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid is a complex organic compound that features a thiazole ring, an ethoxycarbonylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl chloroformate with a thiazole derivative under controlled conditions to introduce the ethoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and ethoxycarbonylamino group play crucial roles in its biological activity by binding to enzymes and receptors, thereby modulating their functions. The exact pathways and targets vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.
Ethyl 2-amino-4-thiazoleacetate: A compound with structural similarities but different substituents.
Uniqueness
2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O6S |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-[[4-(ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C9H16N2O6S/c1-2-17-9(14)11-7-5-18(15,16)4-6(7)10-3-8(12)13/h6-7,10H,2-5H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
CYEHGPOFDLEWQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CS(=O)(=O)CC1NCC(=O)O |
Origin of Product |
United States |
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